[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid is a boronic acid derivative with the molecular formula C7H9BN2O3 This compound is of significant interest in various fields of chemistry and biology due to its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Methylcarbamoyl)pyridin-2-yl]boronic acid typically involves the reaction of 5-(methylcarbamoyl)pyridine with a boronic acid derivative. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or boronate ester. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various arylated products .
Scientific Research Applications
[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound’s ability to form reversible covalent bonds with diols makes it useful in the study of biological systems, such as enzyme inhibition and protein labeling.
Mechanism of Action
The mechanism of action of [5-(Methylcarbamoyl)pyridin-2-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme and inhibit its activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative with similar reactivity but different structural properties.
2-Pyridylboronic acid: Similar to [5-(Methylcarbamoyl)pyridin-2-yl]boronic acid but lacks the methylcarbamoyl group.
3-Pyridylboronic acid: Another pyridine-based boronic acid with different substitution patterns.
Uniqueness
This compound is unique due to the presence of the methylcarbamoyl group, which can influence its reactivity and binding properties. This makes it particularly valuable in applications where specific interactions with biological molecules are required .
Properties
Molecular Formula |
C7H9BN2O3 |
---|---|
Molecular Weight |
179.97 g/mol |
IUPAC Name |
[5-(methylcarbamoyl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c1-9-7(11)5-2-3-6(8(12)13)10-4-5/h2-4,12-13H,1H3,(H,9,11) |
InChI Key |
MBIMDPWJQLHSMU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=C1)C(=O)NC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.